N-(2-chloro-4-nitrophenyl)-2-(2,4-dibromo-6-methylphenoxy)acetamide
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Overview
Description
N-(2-chloro-4-nitrophenyl)-2-(2,4-dibromo-6-methylphenoxy)acetamide is a synthetic organic compound that belongs to the class of acetamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-4-nitrophenyl)-2-(2,4-dibromo-6-methylphenoxy)acetamide typically involves a multi-step process:
Nitration and Chlorination: The starting material, a phenyl ring, undergoes nitration and chlorination to introduce the nitro and chloro groups at the 2 and 4 positions, respectively.
Bromination and Methylation: Another phenyl ring is brominated at the 2 and 4 positions and methylated at the 6 position.
Coupling Reaction: The two modified phenyl rings are then coupled through an acetamide linkage using appropriate reagents and conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale nitration and chlorination: Using concentrated nitric acid and chlorine gas.
Controlled bromination and methylation: Employing bromine and methylating agents.
Efficient coupling reactions: Utilizing catalysts and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-chloro-4-nitrophenyl)-2-(2,4-dibromo-6-methylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas and a metal catalyst.
Substitution: The chloro and bromo groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Sodium hydroxide (NaOH) or other nucleophiles under basic conditions.
Major Products
Oxidation: Formation of nitro derivatives with additional oxygen functionalities.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-chloro-4-nitrophenyl)-2-(2,4-dibromo-6-methylphenoxy)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The compound may influence signaling pathways, metabolic processes, or gene expression, resulting in its observed effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-chloro-4-nitrophenyl)-2-(2,4-dibromophenoxy)acetamide: Lacks the methyl group at the 6 position.
N-(2-chloro-4-nitrophenyl)-2-(2,4-dimethylphenoxy)acetamide: Lacks the bromine atoms.
N-(2-chloro-4-nitrophenyl)-2-(2,4-dibromo-6-ethylphenoxy)acetamide: Has an ethyl group instead of a methyl group.
Properties
Molecular Formula |
C15H11Br2ClN2O4 |
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Molecular Weight |
478.52 g/mol |
IUPAC Name |
N-(2-chloro-4-nitrophenyl)-2-(2,4-dibromo-6-methylphenoxy)acetamide |
InChI |
InChI=1S/C15H11Br2ClN2O4/c1-8-4-9(16)5-11(17)15(8)24-7-14(21)19-13-3-2-10(20(22)23)6-12(13)18/h2-6H,7H2,1H3,(H,19,21) |
InChI Key |
BVRLTIPWNAGITB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1OCC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl)Br)Br |
Origin of Product |
United States |
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